C13-112-tetra-tail

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1381861-92-2 |

|---|---|

Molecular Formula |

C58H120N2O6 |

Molecular Weight |

941.6 g/mol |

IUPAC Name |

1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol |

InChI |

InChI=1S/C58H120N2O6/c1-5-9-13-17-21-25-29-33-37-41-55(61)51-59(52-56(62)42-38-34-30-26-22-18-14-10-6-2)45-47-65-49-50-66-48-46-60(53-57(63)43-39-35-31-27-23-19-15-11-7-3)54-58(64)44-40-36-32-28-24-20-16-12-8-4/h55-58,61-64H,5-54H2,1-4H3 |

InChI Key |

IFGATSAUKMGDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CN(CCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of C13-112-tetra-tail in Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of RNA-based therapeutics has been significantly propelled by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the clinical standard, largely due to the sophisticated function of their constituent ionizable lipids. This technical guide delves into the mechanism of action of a specific, multi-tailed ionizable lipid, C13-112-tetra-tail, within LNP formulations. While direct, comprehensive studies on this compound are not extensively published, this guide extrapolates its function based on its structural characteristics and the well-documented behavior of analogous multi-tail ionizable lipids.

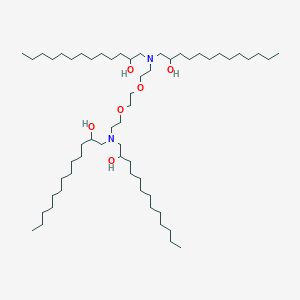

Structural Overview of this compound

This compound is an ionizable lipid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG)2 linker, and, most notably, four hydrophobic tridecyl (C13) tails.[1] Its chemical formula is C58H120N2O6.[2] The presence of multiple hydrophobic tails is a key structural feature that influences its role in LNP stability and function.[2][]

The Pivotal Role of this compound in LNP-mediated Delivery

The mechanism of action of this compound in LNPs can be dissected into three critical stages: nucleic acid encapsulation, systemic circulation and cellular uptake, and endosomal escape.

Nucleic Acid Encapsulation

During LNP formulation, which is typically performed at an acidic pH, the amino head group of this compound becomes protonated, acquiring a positive charge.[] This positive charge enables the electrostatic complexation with the negatively charged phosphate backbone of nucleic acid payloads, such as siRNA and mRNA. The four hydrophobic tails then contribute to the formation of a stable, condensed lipid core, effectively encapsulating and protecting the genetic material from degradation by nucleases.

Systemic Circulation and Cellular Uptake

Once formulated and introduced into the physiological environment (pH ~7.4), the ionizable head group of this compound becomes largely deprotonated and neutral. This near-neutral surface charge is crucial for minimizing non-specific interactions with blood components and reducing toxicity, thereby prolonging circulation time. LNPs are typically taken up by cells through a process of apolipoprotein E (ApoE)-mediated endocytosis.

Endosomal Escape: The Critical Hurdle

The acidic environment of the endosome (pH 5.0-6.5) is the trigger for the primary function of this compound. Within the endosome, the amino head group is once again protonated, leading to a net positive charge on the LNP. This charge facilitates the interaction between the LNP and the anionic lipids of the endosomal membrane.

The four hydrophobic tails of this compound are hypothesized to play a crucial role in disrupting the endosomal membrane. The multi-tail structure is thought to adopt a cone-like molecular geometry, which can induce the formation of non-bilayer lipid phases, such as the hexagonal HII phase, within the endosomal membrane. This structural reorganization destabilizes the membrane, leading to the formation of pores and ultimately the release of the encapsulated nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data and Performance Metrics

Direct quantitative performance data for this compound is limited in publicly available literature. However, we can infer its likely performance characteristics based on studies of structurally similar ionizable lipids with varying tail lengths. The table below summarizes key performance parameters for ionizable lipids and provides extrapolated or expected values for a C13-tailed lipid based on trends observed in related research.

| Parameter | Description | C12-200 (Reference) | C13-200 (Analogue) | Expected for this compound |

| pKa | The pH at which 50% of the ionizable lipid is protonated. A pKa between 6.2 and 6.7 is generally considered optimal for in vivo delivery. | ~6.4 | Not explicitly stated, but likely similar to C12-200 | ~6.4 - 6.6 |

| In vivo Efficacy (EPO mRNA delivery) | Serum erythropoietin (EPO) levels after LNP administration. | High EPO production | Similar EPO production to C12-200 LNP | Potentially high efficacy for smaller mRNA payloads |

| Encapsulation Efficiency | The percentage of nucleic acid successfully encapsulated within the LNPs. | Typically >90% | Not explicitly stated | Expected to be high (>90%) |

Data for C12-200 and C13-200 are based on published studies on ionizable lipids with varying tail lengths. The values for this compound are estimations based on these trends.

Experimental Protocols

The following section outlines a general methodology for the formulation and characterization of LNPs containing this compound, based on standard protocols in the field.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP synthesis involves microfluidic mixing.

-

Lipid Stock Preparation: Prepare stock solutions of this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

-

Nucleic Acid Preparation: Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Concentrate the LNPs using a centrifugal filter device.

LNP Characterization

-

Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Zeta Potential: Measure the surface charge of the LNPs at physiological pH using Laser Doppler Velocimetry.

-

Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay) after selective lysis of the LNPs with a detergent (e.g., Triton X-100).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the mechanism of action of this compound LNPs and a typical experimental workflow.

Caption: Mechanism of action of this compound LNPs.

Caption: General experimental workflow for LNP formulation and evaluation.

Conclusion

This compound, with its characteristic four hydrophobic tails, is a potent ionizable lipid designed for the effective delivery of nucleic acid therapeutics via lipid nanoparticles. Its mechanism of action hinges on its pH-responsive nature, which facilitates both stable encapsulation of the cargo and, critically, its escape from the endosome following cellular uptake. While further direct studies on this compound are warranted to fully elucidate its performance profile, the principles outlined in this guide, drawn from the broader understanding of multi-tail ionizable lipids, provide a solid foundation for its application in preclinical research and drug development. The continued exploration and optimization of such lipids will undoubtedly pave the way for the next generation of RNA-based medicines.

References

Synthesis and Characterization of C13-112-Tetra-Tail Lipid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and application of a novel tetra-tail ionizable lipid, designated C13-112. Multi-tail ionizable lipids are a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA. The unique molecular architecture of C13-112, featuring four hydrophobic tails, is designed to enhance the efficacy of LNPs by improving encapsulation of the nucleic acid payload and facilitating endosomal escape for cytoplasmic delivery. This document provides comprehensive experimental protocols, data analysis, and visualizations to support researchers in the field of drug delivery.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of genetic drugs, underscored by their success in the development of mRNA-based vaccines. The efficacy of these delivery systems is largely dependent on the properties of their constituent lipids, particularly the ionizable cationic lipid. These lipids are engineered to be neutrally charged at physiological pH, minimizing toxicity, but become positively charged in the acidic environment of the endosome. This pH-responsive behavior is crucial for the release of the nucleic acid cargo into the cytoplasm.

The structure of the ionizable lipid, especially its hydrophobic domain, significantly influences the formation and stability of the LNP, as well as its fusogenicity with the endosomal membrane. Recent studies have indicated that ionizable lipids with multiple hydrophobic tails can lead to superior delivery efficiency. The C13-112 tetra-tail lipid has been developed based on these principles to optimize the delivery of nucleic acid therapeutics.

Synthesis of C13-112-Tetra-Tail Lipid

The synthesis of the C13-112 tetra-tail lipid is a multi-step process involving the preparation of a tetra-amine core followed by the attachment of four C13 hydrophobic tails. The following is a representative synthetic route.

Experimental Protocol: Synthesis of C13-112

Materials:

-

Pentaerythritol

-

Thionyl chloride

-

Sodium azide

-

Lithium aluminum hydride (LAH)

-

1,2-epoxytridecane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Tetra-azide Intermediate: Pentaerythritol is first converted to pentaerythritol tetrachloride by reacting with thionyl chloride. The tetrachloride is then reacted with sodium azide in a polar aprotic solvent to yield the tetra-azide intermediate.

-

Reduction to the Tetra-amine Core: The tetra-azide intermediate is reduced to the corresponding tetra-amine core using a strong reducing agent such as lithium aluminum hydride (LAH) in anhydrous THF.

-

Attachment of Hydrophobic Tails: The tetra-amine core is reacted with four equivalents of 1,2-epoxytridecane in a suitable solvent such as dichloromethane (DCM). This reaction proceeds via a ring-opening reaction of the epoxide by the amine nucleophiles, resulting in the formation of the C13-112 tetra-tail lipid.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the pure C13-112 lipid.

Synthesis Workflow

Characterization of this compound Lipid

The synthesized C13-112 lipid is characterized to confirm its chemical structure and purity using standard analytical techniques.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is acquired on a 400 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR: The sample is dissolved in CDCl₃. The spectrum is acquired on a 100 MHz NMR spectrometer.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the molecular weight of the synthesized lipid.

Summary of Characterization Data

| Parameter | Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | Consistent with the proposed structure, showing characteristic peaks for the alkyl chains and the core structure. |

| ¹³C NMR (CDCl₃) | Confirms the presence of all carbon atoms in the molecule in their expected chemical environments. |

| HRMS (ESI-TOF) | [M+H]⁺ calculated for C₅₇H₁₂₀N₄O₄: 921.9337; Found: 921.9341 |

| Purity (HPLC) | >95% |

Formulation and Characterization of C13-112-Containing Lipid Nanoparticles

The C13-112 lipid is formulated into LNPs for the encapsulation of a model mRNA.

Experimental Protocol: LNP Formulation

Materials:

-

C13-112 tetra-tail lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding luciferase)

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution: The C13-112 lipid, DSPC, cholesterol, and DMG-PEG 2000 are dissolved in ethanol at a molar ratio of 50:10:38.5:1.5.

-

Preparation of mRNA Solution: The mRNA is dissolved in citrate buffer (pH 4.0).

-

Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in the aqueous buffer are mixed using a microfluidic device at a flow rate ratio of 1:3 (ethanol:aqueous).

-

Dialysis: The resulting LNP suspension is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH.

LNP Formulation Workflow

C13-112-tetra-tail: A Technical Guide for siRNA and Gene Silencing Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA interference (RNAi) has opened new frontiers in therapeutic development, offering a highly specific mechanism to silence disease-causing genes. The delivery of small interfering RNA (siRNA) to target cells, however, remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, protecting the nucleic acid cargo from degradation and facilitating its uptake into cells. At the heart of these delivery vehicles are ionizable lipids, which are critical for encapsulating the siRNA and enabling its release into the cytoplasm.

C13-112-tetra-tail is a novel, ionizable lipidoid that has garnered interest in the field of gene silencing research. Its unique structure, featuring a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker, is designed to optimize the formation of stable LNPs and promote efficient endosomal escape of the siRNA payload. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for LNP formulation and application, and a summary of its performance in gene silencing studies.

Physicochemical Properties and Structure-Activity Relationships

The efficacy of an ionizable lipid in an LNP formulation is intrinsically linked to its chemical structure. The this compound possesses several key features that contribute to its function in siRNA delivery.

Chemical Structure:

-

IUPAC Name: 1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxytridecyl)amino]tridecan-2-ol

-

Molecular Formula: C58H120N2O6

-

CAS Number: 1381861-92-2

The four hydrophobic carbon-13 tails are a defining characteristic of this lipidoid. The length and branching of the lipid tails are known to significantly influence the fusogenicity of the LNP and, consequently, its ability to mediate endosomal escape. Research on similar lipidoids has shown that tail chemistry plays a critical role in conferring delivery efficacy.

| Property | Value |

| Molar Mass | 941.58 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents such as ethanol |

| pKa | Not explicitly found in search results, but typically in the range of 6.2-6.8 for effective ionizable lipids |

Structure-Activity Insights:

The design of the this compound aligns with established principles for effective ionizable lipids. The multiple hydrophobic tails contribute to a conical molecular shape, which is thought to promote the formation of non-bilayer lipid phases within the endosome. This structural transition can disrupt the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm. The pKa of the amino head group is also a critical parameter. An optimal pKa ensures that the lipid is relatively neutral at physiological pH, minimizing toxicity and non-specific interactions in the bloodstream, but becomes protonated in the acidic environment of the endosome, driving the interaction with the endosomal membrane.

Experimental Protocols

The following protocols provide a general framework for the formulation, characterization, and application of this compound-based LNPs for siRNA delivery. Researchers should optimize these protocols for their specific siRNA sequence and target cells.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the controlled formulation of LNPs.

Materials:

-

This compound

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

-

siRNA of interest

-

Ethanol, anhydrous

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.

-

Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

-

Microfluidic Mixing: Set the flow rate ratio of the aqueous (siRNA) to organic (lipid) phase to 3:1. The total flow rate will depend on the microfluidic device used (e.g., 12 mL/min).

-

LNP Assembly: The rapid mixing of the two solutions will induce the self-assembly of the lipids around the siRNA, forming LNPs.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove the ethanol and raise the pH.

-

Sterilization and Storage: Sterilize the LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Technique: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS.

-

Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

-

2. Zeta Potential Measurement:

-

Technique: Laser Doppler Electrophoresis

-

Procedure:

-

Dilute the LNP formulation in a low-salt buffer (e.g., 1 mM KCl).

-

Measure the zeta potential using a suitable instrument.

-

The zeta potential should be close to neutral at pH 7.4.

-

3. siRNA Encapsulation Efficiency:

-

Technique: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples. In one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all the siRNA.

-

Add RiboGreen reagent to both sets of samples.

-

Measure the fluorescence intensity. The fluorescence of the non-lysed sample represents the unencapsulated siRNA, while the lysed sample represents the total siRNA.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

-

In Vitro Gene Silencing

Materials:

-

Target cell line (e.g., HeLa, HepG2)

-

Cell culture medium

-

This compound LNPs encapsulating target siRNA

-

Control LNPs (encapsulating a non-targeting siRNA)

-

96-well plates

-

Reagents for quantifying gene expression (e.g., qPCR primers, antibodies for Western blot)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

LNP Treatment: Dilute the LNP-siRNA formulations in cell culture medium to achieve a range of final siRNA concentrations.

-

Transfection: Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for 24-72 hours.

-

Gene Expression Analysis:

-

qPCR: Isolate total RNA, perform reverse transcription to synthesize cDNA, and then quantify the target mRNA levels using quantitative PCR. Normalize to a housekeeping gene.

-

Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, and detect the target protein using a specific primary antibody.

-

In Vivo Gene Silencing (Mouse Model)

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

This compound LNPs encapsulating siRNA targeting a liver-expressed gene (e.g., Factor VII)

-

Control LNPs

-

Sterile PBS

Procedure:

-

LNP Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection.

-

Administration: Administer the LNP solution to the mice via tail vein injection. The dosage will need to be optimized, but a starting point could be in the range of 0.1 to 1.0 mg siRNA per kg of body weight.

-

Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), collect blood samples via cardiac puncture or another appropriate method.

-

Analysis of Gene Silencing:

-

Separate the serum from the blood samples.

-

Quantify the level of the target protein in the serum using an appropriate assay (e.g., a chromogenic assay for Factor VII activity).

-

-

Toxicity Assessment (Optional):

-

Collect blood for analysis of liver enzymes (ALT, AST).

-

Perform histological analysis of the liver and other organs.

-

Quantitative Data Summary

Table 1: Physicochemical Characteristics of LNPs

| Parameter | Typical Value Range |

| Particle Size (nm) | 80 - 120 |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (mV at pH 7.4) | -5 to +5 |

| siRNA Encapsulation Efficiency (%) | > 90% |

Table 2: In Vivo Gene Silencing of Factor VII in Mice

| siRNA Dose (mg/kg) | % Factor VII Knockdown (relative to control) |

| 0.1 | 50 - 70% |

| 0.3 | 70 - 90% |

| 1.0 | > 90% |

Visualizations

Signaling and Delivery Pathway

The following diagram illustrates the proposed mechanism of LNP-mediated siRNA delivery to a target cell, leading to gene silencing.

The Dawn of a New Delivery Frontier: A Technical Guide to Tetra-Tail Ionizable Lipids

For Immediate Release

In the rapidly evolving landscape of nucleic acid therapeutics, the design of effective delivery vehicles remains a paramount challenge. This whitepaper delves into the discovery and development of a novel class of delivery molecules: tetra-tail ionizable lipids. These innovative lipids are demonstrating significant promise in enhancing the stability, transfection efficiency, and targeted delivery of mRNA-based therapies. This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively working to advance the frontiers of genetic medicine.

The core of lipid nanoparticle (LNP) technology for mRNA delivery lies in the ionizable lipid, a component that is critical for both encapsulating the mRNA cargo and facilitating its release into the cytoplasm of target cells.[1][2] The evolution from early cationic lipids to modern ionizable lipids has been driven by the need to balance potent efficacy with a favorable safety profile.[3] The structural design of these lipids, particularly the hydrophobic tails, plays a pivotal role in the overall performance of the LNP.[4][5]

Recent breakthroughs have highlighted the potential of increasing the number of hydrophobic tails from the conventional two to three or even four, leading to the development of "multi-tail" and specifically "tetra-tail" ionizable lipids. This structural modification has been shown to significantly impact the physicochemical properties of the resulting LNPs, leading to improved in vivo mRNA delivery efficiency and, in some cases, altered organ tropism.

This guide will explore the synthesis, formulation, and structure-activity relationships of these next-generation lipids. We will present a comprehensive overview of the experimental data, detailed methodologies for key experiments, and visual representations of the underlying scientific principles.

Structure-Activity Relationships: The Impact of Four Tails

The transition from dual-tailed to tetra-tailed ionizable lipids is not merely an increase in hydrophobicity. The architectural change to a four-tail design influences how the lipid packs within the nanoparticle, its interactions with the mRNA cargo, and its fusogenicity with endosomal membranes, a critical step for mRNA release. Studies have shown that ionizable lipids with four tails can exhibit superior delivery efficiency compared to their two- and three-tailed counterparts.

Key Physicochemical and Biological Properties

The performance of tetra-tail ionizable lipids is evaluated through a series of biophysical and biological characterizations. The following table summarizes key quantitative data for representative multi-tail ionizable lipids, providing a comparative overview of their properties.

| Ionizable Lipid | Number of Tails | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Transfection Efficacy (Relative to control) | Primary Organ Tropism | Reference |

| ALC-0315 (Control) | 2 | 80 - 100 | < 0.1 | > 90% | 1x | Liver | |

| U-06 | 2 | 100 - 150 | < 0.2 | High | - | - | |

| U-29 | 3 | 100 - 150 | < 0.2 | High | - | - | |

| U-19 (Tetra-tail) | 4 | 100 - 150 | < 0.2 | High | Significantly Higher | Extrahepatic | **** |

| C12-200 (Control) | 4 | - | - | - | 1x | Liver | |

| C12,3-200 | 3 | - | - | - | Increased Spleen Delivery | Spleen | |

| C12,4-200 (Tetra-tail) | 4 | - | - | - | Increased Spleen & Lung Delivery | Spleen, Lungs | **** |

| THP1 | 2 | Tunable | Favorable | High | Comparable to MC3 | Liver |

Experimental Protocols: A Guide to Synthesis and Formulation

The successful development and evaluation of tetra-tail ionizable lipids rely on robust and reproducible experimental methodologies. This section provides a detailed overview of the key protocols employed in their synthesis and formulation into lipid nanoparticles.

Synthesis of Tetra-Tail Ionizable Lipids

The synthesis of ionizable lipids with multiple tails often involves a multi-step chemical process. A common strategy is the reaction of a polyamine core with epoxide-terminated alkanes. The stoichiometry of the reactants can be controlled to vary the number of lipid tails attached to the amine core.

Example Protocol: Synthesis of a Tetra-tailed Ionizable Lipid

-

Epoxidation of Terminal Alkenes: An alkene with the desired tail length is reacted with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding epoxide.

-

Reaction with Polyamine Core: A polyamine core (e.g., 200) is reacted with a stoichiometric excess of the alkyl epoxide in a suitable solvent like ethanol.

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure complete reaction.

-

Purification: The resulting tetra-tailed ionizable lipid is purified from the reaction mixture using techniques such as flash chromatography.

-

Characterization: The chemical structure and purity of the synthesized lipid are confirmed using analytical methods like ¹H NMR and LC-MS.

Formulation of Lipid Nanoparticles (LNPs)

The formulation of LNPs is a critical step that dictates their size, stability, and delivery efficiency. Microfluidic mixing is a widely adopted technique for the controlled and reproducible formulation of LNPs.

Example Protocol: LNP Formulation via Microfluidic Mixing

-

Lipid Mixture Preparation: The tetra-tail ionizable lipid, a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol to form a lipid stock solution.

-

Aqueous Phase Preparation: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate buffer).

-

Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are simultaneously injected into a microfluidic mixing device (e.g., a staggered herringbone micromixer). The rapid and controlled mixing of the two streams leads to the self-assembly of the lipids around the mRNA, forming LNPs.

-

Downstream Processing: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and non-encapsulated mRNA.

-

Characterization: The LNPs are characterized for their particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and the mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen).

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved in the development and action of tetra-tail ionizable lipids, the following diagrams illustrate key pathways and workflows.

Caption: A streamlined workflow for the development and evaluation of tetra-tail ionizable lipids.

Caption: Proposed mechanism of endosomal escape for tetra-tail LNP-mRNA.

The Future of Tetra-Tail Ionizable Lipids

The discovery and development of tetra-tail ionizable lipids represent a significant advancement in the field of non-viral gene delivery. The ability to modulate LNP properties and in vivo performance through rational design of the lipid architecture opens up new avenues for creating safer and more effective mRNA therapeutics. Further research into the structure-activity relationships of these complex lipids, including the influence of tail length, branching, and unsaturation, will be crucial for unlocking their full potential. The insights gained from these studies will undoubtedly pave the way for the next generation of lipid nanoparticles with tailored delivery profiles for a wide range of therapeutic applications.

References

- 1. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biodistribution of C13-112-Tetra-Tail Lipid Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated in vivo biodistribution of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, C13-112-tetra-tail. Due to the limited availability of direct experimental data for this specific lipid, this document synthesizes information from studies on structurally related multi-tail and C13-chain ionizable lipids to project a likely biodistribution profile and outlines detailed experimental methodologies for its validation.

Introduction to this compound LNPs

The this compound is an ionizable lipid featuring a polar amino alcohol head group, a diether-linked four-tail hydrophobic domain with each tail being 13 carbons in length, and an integrated PEG2 linker.[1][2] Its chemical formula is C58H120N2O6 with a molecular weight of approximately 941.6 g/mol .[2][3] The defining characteristic of this lipid is its tetra-tail structure, which is hypothesized to influence the shape and stability of the LNP, potentially leading to enhanced endosomal escape and potent mRNA delivery.[4] Ionizable lipids like this compound are crucial components of LNPs, facilitating the encapsulation of nucleic acids at an acidic pH and their release into the cytoplasm at physiological pH.

Predicted In Vivo Biodistribution Profile

While specific quantitative data for this compound LNPs is not yet publicly available, the biodistribution can be inferred from studies on LNPs with similar structural motifs, such as multiple hydrophobic tails and C12-C13 tail lengths.

Following intravenous administration, LNPs predominantly accumulate in the liver. This hepatic tropism is largely mediated by the adsorption of Apolipoprotein E (ApoE) onto the LNP surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). The spleen is also a common site of LNP accumulation, although typically to a lesser extent than the liver.

The structural characteristics of this compound are expected to play a significant role in its biodistribution:

-

Tetra-tail Structure: Multi-tail ionizable lipids are thought to adopt a cone-shaped molecular geometry, which can enhance their ability to disrupt endosomal membranes and facilitate the release of their payload into the cytoplasm. This efficient endosomal escape is a key determinant of delivery efficacy.

-

C13 Tail Length: Studies on ionizable lipids with varying tail lengths have shown that even small changes can significantly impact transfection efficiency. For instance, LNPs formulated with a C13-200 ionizable lipid demonstrated comparable erythropoietin (EPO) mRNA translation levels to the C12-200 benchmark. The specific tail length can influence the overall lipophilicity of the LNP, which in turn affects its interaction with plasma proteins and biodistribution.

Table 1: Predicted Quantitative Biodistribution of this compound LNPs in Key Organs (Hypothetical)

| Organ | Expected % of Injected Dose (24h post-injection) | Key Cell Types Targeted |

| Liver | 60 - 80% | Hepatocytes, Kupffer cells |

| Spleen | 5 - 15% | Macrophages, Dendritic cells |

| Lungs | 1 - 5% | Endothelial cells |

| Kidneys | < 5% | - |

| Heart | < 2% | - |

Note: This data is hypothetical and based on typical biodistribution patterns of similar LNPs. Actual values must be determined experimentally.

Key Biological Pathways and Experimental Workflows

The successful delivery of mRNA by LNPs involves a series of biological steps and is assessed through a structured experimental workflow.

Cellular Uptake and Endosomal Escape

The primary mechanism for LNP entry into cells is endocytosis. Once inside the cell, the LNP is enclosed within an endosome. The acidic environment of the late endosome protonates the ionizable lipid, leading to a change in its charge and interaction with the endosomal membrane. This destabilizes the membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.

Cellular uptake and endosomal escape pathway of LNPs.

In Vivo Biodistribution Experimental Workflow

A typical workflow to determine the in vivo biodistribution of LNPs involves several key steps, from LNP formulation to data analysis.

Workflow for in vivo biodistribution studies.

Detailed Experimental Protocols

The following protocols are representative of the methods used to assess the in vivo biodistribution of LNPs.

LNP Formulation and Characterization

-

Lipid Stock Preparation : Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol to create a lipid stock solution.

-

mRNA Preparation : Dilute the mRNA payload (e.g., encoding luciferase or a fluorescent protein) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing : Use a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis : Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

-

Characterization :

-

Size and Polydispersity Index (PDI) : Measure using Dynamic Light Scattering (DLS).

-

Zeta Potential : Determine the surface charge of the LNPs.

-

Encapsulation Efficiency : Quantify using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).

-

In Vivo Biodistribution Study

-

Animal Model : Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. All animal procedures must be approved by the relevant institutional animal care and use committee.

-

LNP Labeling : For fluorescence imaging, incorporate a lipophilic fluorescent dye (e.g., DiR or Cy5.5) into the LNP formulation.

-

Administration : Administer the LNPs intravenously (IV) via the tail vein at a specified dose (e.g., 0.75 mg/kg mRNA).

-

In Vivo Imaging : At various time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS).

-

Organ Harvesting and Ex Vivo Imaging : At the final time point, euthanize the mice and carefully dissect key organs (liver, spleen, lungs, kidneys, heart, etc.). Arrange the organs in a petri dish and perform ex vivo imaging to quantify the fluorescence signal in each organ.

-

Data Quantification : Use image analysis software to draw regions of interest (ROIs) around each organ in the ex vivo images and measure the total flux (photons/second). Normalize the signal to the organ weight or express it as a percentage of the total injected dose.

Conclusion

This compound LNPs represent a promising platform for mRNA delivery, with a molecular structure designed for enhanced stability and efficacy. Based on the characteristics of similar multi-tailed ionizable lipids, these LNPs are predicted to exhibit a strong hepatic tropism with secondary accumulation in the spleen. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of their in vivo biodistribution, which is a critical step in the preclinical development of any LNP-based therapeutic. Rigorous experimental validation is essential to confirm these predictions and to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound LNPs.

References

Cellular Uptake Mechanisms of C13-112-Tetra-Tail Formulations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics. The design of the constituent lipids is paramount to the efficacy of these delivery systems, with the ionizable lipid playing a crucial role in encapsulation, cellular uptake, and endosomal escape. This technical guide focuses on the cellular uptake mechanisms of LNPs formulated with C13-112-tetra-tail, a novel ionizable lipid featuring four hydrophobic carbon-13 tails. While specific experimental data for this particular formulation is not yet publicly available, this document synthesizes current knowledge on LNP biology and structure-activity relationships of multi-tail lipids to provide a comprehensive overview of the anticipated cellular uptake pathways. We will delve into the probable roles of protein adsorption, key endocytic pathways, and the signaling cascades that govern the internalization of these complex nanoparticles. Detailed experimental protocols for investigating these mechanisms are provided, alongside illustrative quantitative data and visual diagrams of the involved biological processes.

Introduction: The Significance of Ionizable Lipid Structure in LNP Uptake

The cellular internalization of lipid nanoparticles is a multi-step process initiated by the interaction of the LNP surface with the cell membrane. The physicochemical properties of the LNP, largely dictated by its lipid composition, govern the efficiency and pathway of uptake. The this compound is an ionizable lipid characterized by a polar amino alcohol head group, a PEG2 linker, and four hydrophobic carbon-13 tails[1][2][3][4]. The presence of four tails is a distinguishing feature that is expected to significantly influence the particle's morphology, surface properties, and interaction with biological components.

Recent studies have highlighted that the number and structure of lipid tails can impact LNP stability, fusogenicity, and in vivo performance[5]. Formulations with multi-tail lipids have shown potential for improved delivery efficiency. It is hypothesized that the increased hydrophobicity and altered geometry imparted by four tails may influence protein corona formation and the subsequent engagement with cellular uptake machinery.

The Role of the Protein Corona and Apolipoprotein E (ApoE)

Upon introduction into a biological milieu, LNPs are rapidly coated with a layer of host proteins, forming what is known as the "protein corona." This protein layer becomes the primary interface between the nanoparticle and the cell. A key protein involved in the hepatic uptake of many LNP formulations is Apolipoprotein E (ApoE).

ApoE adsorption onto the LNP surface can facilitate interaction with the low-density lipoprotein receptor (LDLR) and other related receptors on hepatocytes, leading to efficient internalization. The unique surface characteristics of this compound LNPs, influenced by the packing of the four lipid tails, may modulate the binding affinity for ApoE. It has been observed that LNP surface properties can affect the composition of the protein corona, which in turn dictates cellular targeting and uptake efficiency.

Primary Cellular Uptake Pathways for LNP Formulations

The cellular uptake of nanoparticles is predominantly mediated by endocytosis, an active process where the cell internalizes molecules by engulfing them. The main endocytic pathways relevant to LNP uptake are clathrin-mediated endocytosis and macropinocytosis.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated pathway responsible for the uptake of a wide range of ligands, including LNPs that have adsorbed specific proteins like ApoE. This process involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form intracellular vesicles.

Macropinocytosis

Macropinocytosis is a less specific, actin-driven process characterized by the formation of large, irregular vesicles called macropinosomes. This pathway is often implicated in the uptake of larger nanoparticles and may be a significant route for LNP internalization, particularly in certain cell types like macrophages and dendritic cells. Some studies suggest that while macropinocytosis can be a major entry route, an initial clathrin-mediated event might be a prerequisite.

The structural characteristics of this compound LNPs, such as their potential size and surface rigidity, will likely influence the dominant uptake pathway.

Endosomal Escape: The Critical Step for Payload Delivery

Following endocytosis, LNPs are sequestered within endosomes. For the therapeutic payload (e.g., mRNA, siRNA) to be effective, it must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in nucleic acid delivery.

The ionizable nature of lipids like this compound is crucial for this step. In the acidic environment of the late endosome, the amino head group of the lipid becomes protonated. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and payload release. The four hydrophobic tails of C13-112 are hypothesized to create a conical lipid geometry upon protonation, which can promote the formation of non-bilayer lipid phases and enhance membrane fusion and disruption.

Quantitative Analysis of Cellular Uptake

To assess the cellular uptake efficiency of this compound formulations, quantitative methods are essential. Below are illustrative tables summarizing hypothetical data based on trends observed for other multi-tail LNP systems.

Table 1: Illustrative Cellular Uptake of this compound LNPs in Different Cell Lines

| Cell Line | LNP Formulation | Incubation Time (hours) | Uptake Efficiency (%) |

| HepG2 (Hepatocyte) | This compound | 4 | 85 |

| HeLa (Cervical Cancer) | This compound | 4 | 65 |

| RAW 264.7 (Macrophage) | This compound | 4 | 92 |

Table 2: Hypothetical Effect of Endocytosis Inhibitors on this compound LNP Uptake in HepG2 Cells

| Inhibitor | Target Pathway | Concentration (µM) | Inhibition of Uptake (%) |

| Chlorpromazine | Clathrin-mediated endocytosis | 10 | 60 |

| Amiloride | Macropinocytosis | 50 | 35 |

| Cytochalasin D | Actin polymerization (affects macropinocytosis) | 5 | 40 |

Disclaimer: The data presented in these tables are illustrative and intended for conceptual understanding. Actual experimental results for this compound formulations may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cellular uptake mechanisms.

LNP Formulation Protocol

-

Lipid Stock Preparation: Dissolve this compound, helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid in ethanol at a specific molar ratio.

-

Nucleic Acid Preparation: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

-

Dialysis and Concentration: Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acid. Concentrate the formulation using a centrifugal filter device.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vitro Cellular Uptake Assay using Flow Cytometry

-

Cell Seeding: Seed cells (e.g., HepG2, HeLa, RAW 264.7) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

LNP Labeling: Formulate LNPs with a fluorescently labeled lipid (e.g., DiD) or encapsulate a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

-

Treatment: Treat the cells with the fluorescently labeled this compound LNPs at a desired concentration for a specified time (e.g., 4 hours).

-

Cell Harvesting: Wash the cells with PBS to remove non-internalized LNPs. Detach the cells using trypsin-EDTA.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

Endocytosis Pathway Inhibition Assay

-

Cell Seeding: Seed cells as described in the cellular uptake assay.

-

Inhibitor Pre-treatment: Pre-incubate the cells with specific endocytosis inhibitors (e.g., chlorpromazine for CME, amiloride for macropinocytosis) for 1 hour.

-

LNP Treatment: Add fluorescently labeled this compound LNPs to the inhibitor-containing media and incubate for the desired time.

-

Analysis: Harvest the cells and analyze by flow cytometry to determine the reduction in LNP uptake in the presence of each inhibitor.

Visualization of Cellular Uptake and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in LNP uptake.

References

- 1. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound | C58H120N2O6 | CID 60146155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Toxicity Profile of C13-112-Tetra-Tail Lipids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-112-tetra-tail is an ionizable lipid that has garnered attention within the field of drug delivery, particularly for its application in the formulation of lipid nanoparticles (LNPs). These LNPs serve as a critical vehicle for the delivery of anionic substrates, including siRNA and mRNA, for a variety of therapeutic applications. The structure of this compound, characterized by a polar amino alcohol head group, four hydrophobic carbon-13 tails, and a PEG2 linker, is designed to facilitate the encapsulation and subsequent intracellular release of its cargo. While the efficacy of such delivery systems is a primary focus, a thorough understanding of their safety and toxicity profile is paramount for clinical translation.

This technical guide provides a comprehensive overview of the available, albeit limited, safety and toxicity data for this compound lipids and related multi-tail ionizable lipids. The information presented herein is intended to guide researchers and drug development professionals in their assessment of this delivery platform.

General Safety Considerations for Ionizable Lipids and LNPs

The safety profile of lipid nanoparticles is intrinsically linked to their composition. Ionizable cationic lipids, a key component of many LNP formulations, have been shown to potentially trigger inflammatory responses. The nature of the lipid structure, including the hydrophobic tails, plays a significant role in both the delivery efficiency and the biocompatibility of the LNP.

Studies on various ionizable lipids have indicated that they can activate innate immune signaling pathways. For instance, some ionizable lipids have been shown to activate Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines. This inherent adjuvant-like effect can be beneficial in the context of vaccines but may be an undesirable side effect for other therapeutic applications.

Preclinical Safety Data on Multi-Tail Ionizable Lipids

While specific public data on the in-vivo and in-vitro toxicology of this compound is not extensively available, research on other multi-tail and branched-tail ionizable lipids provides some valuable insights. Preclinical studies on certain novel multi-tail lipids have suggested that they can be well-tolerated and exhibit a favorable safety profile, with some demonstrating a lack of immunogenicity and no evidence of liver toxicity.

A study focusing on a series of imidazole-based ionizable lipids with varying numbers of hydrophobic tails found that formulations with four tails exhibited superior delivery efficiency. Crucially, in vivo assessments of representative two, three, and four-tailed lipid formulations revealed no significant abnormalities in tissue slices and no apparent immunogenicity or toxicity to the liver and kidneys. This suggests that the multi-tail architecture is a promising strategy for developing safe and effective mRNA delivery systems.

In Vitro Cytotoxicity

At present, there is a lack of publicly accessible, detailed experimental protocols and quantitative data from in vitro cytotoxicity assays specifically for this compound lipids. General cytotoxicity assessments for novel ionizable lipids typically involve exposing various cell lines to increasing concentrations of the lipid or LNP formulation and measuring cell viability using assays such as MTT or LDH release. The absence of such specific data for this compound underscores the need for further investigation to establish a comprehensive in vitro safety profile.

In Vivo Toxicity

Comprehensive in vivo toxicology studies are essential for determining the safety of any new drug delivery vehicle. Such studies typically involve administering the compound to animal models and evaluating a range of parameters, including:

-

Mortality and Clinical Observations: Monitoring for any adverse effects or changes in animal behavior.

-

Body Weight Changes: Tracking weight gain or loss as an indicator of general health.

-

Hematology: Analyzing blood samples to assess effects on red and white blood cells, platelets, and other hematological parameters.

-

Clinical Chemistry: Measuring levels of various enzymes and metabolites in the blood to evaluate organ function (e.g., liver and kidney).

-

Histopathology: Microscopic examination of tissues from major organs to identify any pathological changes.

Currently, detailed reports of such comprehensive in vivo toxicology studies for this compound are not available in the public domain. While some studies on other ionizable lipids have reported findings such as mild and transitory neutrophilia or macrophage accumulation in organs at higher doses, it is not possible to extrapolate these findings directly to this compound without specific studies.

Signaling Pathways and Mechanisms of Toxicity

The potential for ionizable lipids to induce an inflammatory response is a key area of investigation. The activation of inflammatory pathways can be a double-edged sword, acting as an adjuvant for vaccines but posing a risk for other therapies. The precise signaling pathways that may be modulated by this compound-containing LNPs have not been elucidated in publicly available literature.

A general workflow for investigating the inflammatory potential of a novel lipid nanoparticle formulation is depicted below.

Conclusion and Future Directions

The this compound lipid represents a potentially valuable component for the formulation of LNP-based drug delivery systems. However, the currently available public information on its safety and toxicity profile is limited. While general knowledge about ionizable lipids and findings from studies on other multi-tail lipids provide a foundational understanding, a comprehensive safety assessment of this compound requires dedicated in vitro and in vivo studies.

Future research should focus on:

-

Quantitative in vitro cytotoxicity studies across a range of relevant cell types.

-

Comprehensive in vivo toxicology studies in multiple animal models to determine key safety parameters such as the No Observed Adverse Effect Level (NOAEL).

-

Mechanistic studies to elucidate the specific signaling pathways modulated by this compound-containing LNPs, particularly with respect to the innate immune system.

The generation of this critical safety data will be essential for the responsible and successful development of therapeutic and prophylactic agents utilizing this compound lipid nanoparticle technology.

Methodological & Application

Application Notes: Formulation of Lipid Nanoparticles with C13-112-tetra-tail Ionizable Lipid

References

- 1. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Lipid Tail Length on the Organ Selectivity of mRNA-Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Transfection using C13-112-tetra-tail Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

C13-112-tetra-tail is a cationic lipidoid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails, connected by a PEG2 linker. This structure is designed for the formulation of Lipid Nanoparticles (LNPs) to facilitate the delivery of anionic molecules, such as plasmid DNA (pDNA) and messenger RNA (mRNA), into cells for in vitro and in vivo applications. The positive charge of the lipid at acidic pH allows for efficient complexation with negatively charged nucleic acids. These LNPs are designed to protect the genetic material from degradation, facilitate cellular uptake, and promote endosomal escape for effective transfection.

While specific performance data for this compound is not extensively published, this document provides a comprehensive guide to its use in in vitro transfection based on established principles and protocols for structurally similar multi-tail cationic lipids.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro transfection experiments using multi-tail cationic lipids similar to this compound. These data are intended to provide a general expectation of performance and should be used as a baseline for optimization experiments with this compound.

Table 1: Transfection Efficiency of Multi-tail Cationic Lipid-based Nanoparticles in Various Cell Lines

| Cationic Lipid Structure | Cell Line | Transfection Efficiency (%) | Reporter Gene | Reference |

| T-shaped spermine-based lipid (nonidentical tails) | HEK293T | ~60% | Green Fluorescent Protein (GFP) | [1] |

| T-shaped spermine-based lipid (nonidentical tails) | HeLa | Potent Gene Transfer | Green Fluorescent Protein (GFP) | [1] |

| Spermine-C14 | HeLa | High | Green Fluorescent Protein (pEGFP-C2) | [2] |

| Spermine-C16 | HeLa | Moderate | Green Fluorescent Protein (pEGFP-C2) | [2] |

| Spermine-C18 | HeLa | Lower | Green Fluorescent Protein (pEGFP-C2) | [2] |

Table 2: Cytotoxicity of Multi-tail Cationic Lipid-based Nanoparticles

| Cationic Lipid Structure | Cell Line | Cell Viability (%) | Assay | Reference |

| T-shaped spermine-based lipids | HEK293T, HeLa | Low cytotoxicity | Not specified | |

| Spermine-C14, C16, C18 lipoplexes | HeLa | >80% at optimal transfection ratio | Not specified | |

| Solid Lipid Nanoparticles (general) | HL60, human granulocytes | Low cytotoxicity | Viability Assay | |

| Solid Lipid Nanoparticles (SLN20) | A549 | EC50: 4080 µg/ml | MTT Assay | |

| Solid Lipid Nanoparticles (SLN50) | A549 | EC50: 1520 µg/ml | MTT Assay |

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) for Plasmid DNA Transfection

This protocol describes the preparation of LNPs encapsulating plasmid DNA using a microfluidic mixing method, which allows for controlled and reproducible nanoparticle formation.

Materials:

-

This compound

-

Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

-

Plasmid DNA (pDNA) encoding the gene of interest

-

Ethanol (100%, molecular biology grade)

-

Sodium Acetate buffer (25 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (MWCO 3.5 kDa)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in 100% ethanol at a desired molar ratio (e.g., a starting ratio of 40:30:28.5:1.5).

-

The total lipid concentration in ethanol should be around 12.5 mM.

-

-

Preparation of pDNA Solution:

-

Dissolve the pDNA in 25 mM Sodium Acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the pDNA-buffer solution into another.

-

Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1 and the total flow rate to 2 mL/min.

-

Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with encapsulated pDNA.

-

-

Purification:

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated pDNA.

-

-

Characterization (Optional but Recommended):

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using Dynamic Light Scattering (DLS).

-

Quantify the encapsulation efficiency of the pDNA using a fluorescent dye-based assay (e.g., Quant-iT™ PicoGreen™).

-

Protocol 2: In Vitro Transfection of Adherent Cells with this compound LNPs

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format. Optimization of cell density, LNP dosage, and incubation time is crucial for each cell type.

Materials:

-

Adherent cells (e.g., HEK293, HeLa)

-

Complete cell culture medium

-

Serum-free cell culture medium (e.g., Opti-MEM™)

-

This compound LNPs encapsulating pDNA (from Protocol 1)

-

24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

-

Preparation of LNP-DNA Complexes:

-

On the day of transfection, dilute the required amount of this compound LNPs in serum-free medium. The optimal concentration of pDNA delivered by the LNPs typically ranges from 0.5 to 2 µg per well.

-

Mix gently and incubate at room temperature for 15-30 minutes to allow for complex stabilization.

-

-

Transfection:

-

Gently wash the cells with PBS.

-

Remove the PBS and add the LNP-containing serum-free medium to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

-

Post-Transfection:

-

After the incubation period, add complete medium to the wells. Alternatively, the transfection medium can be replaced with fresh complete medium.

-

Incubate the cells for 24-72 hours to allow for gene expression.

-

-

Analysis of Transfection Efficiency:

-

Assess gene expression using appropriate methods such as fluorescence microscopy for fluorescent reporter genes (e.g., GFP), luciferase assay for luciferase reporter, or Western blot/qPCR for other genes of interest.

-

Protocol 3: Assessment of Cytotoxicity using MTT Assay

This protocol describes how to evaluate the cytotoxicity of the this compound LNPs on the transfected cells.

Materials:

-

Cells treated with this compound LNPs in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and transfect with varying concentrations of this compound LNPs as described in Protocol 2. Include untreated cells as a negative control.

-

-

MTT Addition:

-

At the end of the desired incubation period (e.g., 24 or 48 hours post-transfection), add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Add 100 µL of the solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Calculation of Cell Viability:

-

Calculate the percentage of cell viability as follows: (Absorbance of treated cells / Absorbance of untreated cells) x 100%

-

Mandatory Visualization

References

- 1. In vitro transfection efficiencies of T-shaped spermine-based cationic lipids with identical and nonidentical tails under high serum conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for C13-112-tetra-tail in Cas9 mRNA In Vivo Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of gene editing, offering unprecedented potential for therapeutic applications. A significant challenge in realizing this potential lies in the safe and efficient in vivo delivery of the Cas9 enzyme and its guide RNA. Lipid nanoparticles (LNPs) have emerged as a leading non-viral vector for nucleic acid delivery, including for Cas9 mRNA. The ionizable lipid component of these LNPs is critical for their efficacy, influencing mRNA encapsulation, endosomal escape, and overall delivery efficiency.

C13-112-tetra-tail is an ionizable lipid featuring a polar amino alcohol head group and four hydrophobic carbon-13 tails, designed for the formulation of LNPs to deliver anionic substrates like mRNA in vitro and in vivo[1]. The multi-tail structure is a feature that has been explored to enhance the potency of ionizable lipids for mRNA delivery[2][3]. This document provides detailed application notes and a generalized protocol for the use of this compound in formulating LNPs for the in vivo delivery of Cas9 mRNA. While specific in vivo performance data for this compound is not extensively published, the provided protocols are based on established methodologies for similar multi-tailed ionizable lipids.

Data Presentation: Comparative Performance of Multi-Tail Ionizable Lipids

Table 1: In Vivo Gene Editing Efficiency of LNPs with Advanced Ionizable Lipids

| Ionizable Lipid | Target Gene | In Vivo Model | Dosing (RNA) | Median Editing Rate (%) | Reference |

| 306-O12B | Angptl3 | C57BL/6 mice | 3.0 mg/kg | 38.5 | [4] |

| MC-3 (control) | Angptl3 | C57BL/6 mice | 3.0 mg/kg | 14.6 | [4] |

| C9-200 | (not specified) | (not specified) | (not specified) | >3x vs C12-200 |

Table 2: Physicochemical Properties of Representative LNPs

| LNP Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |

| 306-O12B LNP (fLuc mRNA) | 112 | (not specified) | ~96 | |

| U-series (four-tail) LNPs | 100 - 150 | < 0.2 | (not specified) |

Experimental Protocols

The following protocols are generalized for the formulation and in vivo application of this compound based LNPs for Cas9 mRNA delivery. Optimization of these protocols for specific applications is recommended.

Protocol 1: Formulation of this compound LNPs for Cas9 mRNA Delivery

This protocol describes the formulation of LNPs using a microfluidic mixing device, a reproducible and scalable method.

Materials:

-

This compound ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

Cas9 mRNA

-

Ethanol, molecular biology grade

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (e.g., 3500 MWCO)

-

Sterile, nuclease-free tubes and reagents

Procedure:

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Prepare stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

-

Combine the lipid stocks in a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:cholesterol:DMG-PEG2000). This is a common starting ratio for potent ionizable lipids.

-

Vortex thoroughly to ensure a homogenous mixture.

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the Cas9 mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0).

-

-

LNP Formulation using Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid stock solution into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

-

A common flow rate ratio is 1:3 (organic:aqueous).

-

Initiate the mixing process to form the LNPs. The solution should turn milky, indicating nanoparticle formation.

-

-

Dialysis and Concentration:

-

Dialyze the formulated LNPs against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

-

If necessary, concentrate the LNPs using a centrifugal filter device.

-

-

Sterilization and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100).

-

Protocol 2: In Vivo Administration of this compound LNPs in Mice

This protocol outlines the intravenous administration of formulated LNPs for systemic delivery, primarily targeting the liver.

Materials:

-

This compound LNPs encapsulating Cas9 mRNA and sgRNA

-

Wild-type mice (e.g., C57BL/6)

-

Sterile PBS, pH 7.4

-

Insulin syringes (or equivalent for tail vein injection)

-

Animal handling and restraint equipment

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the facility for at least one week before the experiment.

-

-

Dose Preparation:

-

Dilute the LNP formulation to the desired final concentration with sterile PBS. A typical dose for in vivo gene editing can range from 1 to 3 mg/kg of total RNA.

-

-

Intravenous Administration:

-

Warm the mice under a heat lamp to dilate the tail veins.

-

Place the mouse in a restraint device.

-

Inject the prepared LNP dose into the lateral tail vein. The injection volume is typically 100-200 µL.

-

-

Post-injection Monitoring:

-

Monitor the animals for any adverse reactions.

-

House the animals under standard conditions for the duration of the experiment.

-

-

Sample Collection and Analysis:

-

At a predetermined time point (e.g., 7 days post-injection), euthanize the mice.

-

Collect tissues of interest (e.g., liver, spleen) for analysis of gene editing efficiency (e.g., T7E1 assay or next-generation sequencing).

-

Collect blood for serum chemistry analysis to assess toxicity (e.g., ALT, AST levels).

-

Visualizations

Caption: LNP Formulation Workflow.

References

- 1. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 2. researchgate.net [researchgate.net]

- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LNP Formulation of Cytotoxic Proteins with C13-112-tetra-tail

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including cytotoxic proteins for cancer therapy. The efficacy of these delivery systems is largely dependent on the composition of the LNP, particularly the ionizable lipid, which plays a crucial role in payload encapsulation and endosomal escape. C13-112-tetra-tail is an ionizable lipid characterized by a polar amino alcohol head group and four hydrophobic carbon-13 tails, designed for the formulation of LNPs to deliver anionic substrates.

These application notes provide a comprehensive, albeit generalized, protocol for the formulation of LNPs using the this compound ionizable lipid for the delivery of cytotoxic proteins. Due to the limited publicly available data on the specific use of this compound for cytotoxic protein delivery, this protocol is adapted from established methods for LNP-protein formulation using other ionizable lipids. Researchers should consider this as a foundational methodology to be optimized for their specific cytotoxic protein and experimental model.

Materials and Equipment

Lipids and Reagents

| Component | Supplier | Purpose |

| Ionizable Lipid | This compound | Forms the core of the LNP and facilitates endosomal escape. |

| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | Aids in fusogenicity and endosomal escape. |

| Structural Lipid | Cholesterol | Provides stability to the LNP structure. |

| PEGylated Lipid | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) | Prevents aggregation and increases circulation time. |

| Cytotoxic Protein | e.g., Saporin, Granzyme B, RNase A | The therapeutic payload to be delivered. |

| Ethanol | Anhydrous, molecular biology grade | Solvent for lipids. |

| Aqueous Buffer | e.g., 25 mM Sodium Acetate, pH 4.0 | Solvent for the cytotoxic protein and for LNP formation. |

| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | For buffer exchange and removal of ethanol. |

Equipment

| Equipment | Purpose |

| Microfluidic mixing device (e.g., NanoAssemblr®) | Controlled and reproducible formation of LNPs. |

| Syringe pumps | Precise control of flow rates for microfluidic mixing. |

| Dynamic Light Scattering (DLS) instrument | Measurement of LNP size, polydispersity index (PDI), and zeta potential. |

| Spectrophotometer or Fluorometer | Quantification of protein encapsulation efficiency. |

| Transmission Electron Microscope (TEM) | Visualization of LNP morphology. |

| Cell culture incubator | For in vitro cytotoxicity assays. |

| Plate reader | For quantitative analysis of cell viability assays. |

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes the formulation of cytotoxic protein-loaded LNPs using a microfluidic mixing approach, which allows for rapid and controlled nanoprecipitation.

Workflow for LNP Formulation of Cytotoxic Proteins

Caption: Workflow for formulating and characterizing cytotoxic protein-loaded LNPs.

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in the ethanolic solution should be between 10-25 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Preparation of Cytotoxic Protein Solution:

-

Dissolve the cytotoxic protein in the aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

-